Gpx4-IN-2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

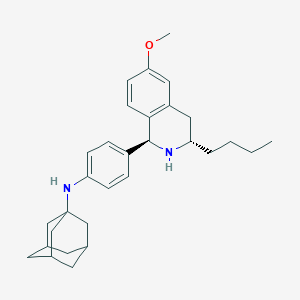

Molecular Formula |

C30H40N2O |

|---|---|

Molecular Weight |

444.7 g/mol |

IUPAC Name |

N-[4-[(1S,3S)-3-butyl-6-methoxy-1,2,3,4-tetrahydroisoquinolin-1-yl]phenyl]adamantan-1-amine |

InChI |

InChI=1S/C30H40N2O/c1-3-4-5-26-15-24-16-27(33-2)10-11-28(24)29(31-26)23-6-8-25(9-7-23)32-30-17-20-12-21(18-30)14-22(13-20)19-30/h6-11,16,20-22,26,29,31-32H,3-5,12-15,17-19H2,1-2H3/t20?,21?,22?,26-,29-,30?/m0/s1 |

InChI Key |

YBBBVOMLRKBZDK-MLMUNBGCSA-N |

Isomeric SMILES |

CCCC[C@H]1CC2=C(C=CC(=C2)OC)[C@@H](N1)C3=CC=C(C=C3)NC45CC6CC(C4)CC(C6)C5 |

Canonical SMILES |

CCCCC1CC2=C(C=CC(=C2)OC)C(N1)C3=CC=C(C=C3)NC45CC6CC(C4)CC(C6)C5 |

Origin of Product |

United States |

Foundational & Exploratory

Gpx4-IN-2: A Technical Guide to its Mechanism of Action in Ferroptosis

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the mechanism of action for Gpx4-IN-2, a potent inhibitor of Glutathione Peroxidase 4 (GPX4), and its role in inducing ferroptosis. It includes quantitative data on its activity, detailed experimental protocols for its evaluation, and visualizations of the key pathways and workflows.

Introduction: Ferroptosis and the Central Role of GPX4

Ferroptosis is a regulated form of cell death characterized by the iron-dependent accumulation of lipid reactive oxygen species (ROS) to lethal levels.[1][2][3] Unlike other forms of programmed cell death such as apoptosis, ferroptosis is driven by the peroxidation of polyunsaturated fatty acids within cellular membranes.[2]

The primary defense mechanism against ferroptosis is the glutathione (GSH)-dependent lipid repair enzyme, Glutathione Peroxidase 4 (GPX4).[4][5] GPX4 is a unique, monomeric, and selenium-containing enzyme that neutralizes toxic lipid hydroperoxides (L-OOH) by reducing them to non-toxic lipid alcohols (L-OH), thereby protecting the cell from oxidative damage and membrane destabilization.[3][6][7] The inhibition of GPX4, either through depletion of its cofactor GSH or by direct inactivation, is a key strategy for inducing ferroptosis.[1][2]

This compound: Mechanism of Action

This compound is a small molecule inhibitor that directly targets and inactivates the GPX4 enzyme. Its mechanism of action can be summarized in the following steps:

-

Direct GPX4 Inhibition: this compound binds to GPX4, blocking its catalytic activity. This is distinct from Class 1 ferroptosis inducers (e.g., erastin) which act indirectly by depleting GSH.[8]

-

Accumulation of Lipid Hydroperoxides: With GPX4 inactivated, the cell loses its primary defense against lipid peroxidation. This leads to the rapid and uncontrolled accumulation of toxic lipid hydroperoxides within cellular membranes.[2][3]

-

Iron-Dependent Oxidation: The accumulated lipid hydroperoxides can react with iron (Fe²⁺) via the Fenton reaction, generating highly reactive lipid peroxyl radicals. This propagates a chain reaction of lipid peroxidation.[2][6]

-

Membrane Damage and Cell Death: Widespread lipid peroxidation leads to a loss of membrane integrity, increased permeability, and eventual cell rupture, culminating in ferroptotic cell death.[2]

This direct inhibition makes this compound a valuable tool for studying ferroptosis and a potential therapeutic agent for diseases where ferroptosis induction is desirable, such as in certain therapy-resistant cancers.[9][10]

Quantitative Data: In Vitro Activity of this compound

The antiproliferative activity of this compound has been quantified across various cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values demonstrate its potency and cell-line-dependent efficacy.

| Cell Line | Cancer Type | IC₅₀ (µM) | Exposure Time (h) | Reference |

| 786-O | Renal Cell Carcinoma | 0.004 | 24 | [9][11] |

| SJSA-1 | Osteosarcoma | 0.016 | 24 | [9][11] |

| A431 | Epidermoid Carcinoma | 2.9 | 24 | [9][11] |

Experimental Protocols

Herein are detailed methodologies for key experiments used to characterize the mechanism of this compound.

Cell Viability and IC₅₀ Determination Assay

This protocol determines the concentration of this compound required to inhibit cell growth by 50%.

Materials:

-

Cancer cell lines (e.g., 786-O, SJSA-1)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound stock solution (in DMSO)

-

96-well clear-bottom cell culture plates

-

Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega)

-

Luminometer

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.

-

Compound Treatment: Prepare a serial dilution of this compound in complete medium. The final concentration range should span several orders of magnitude around the expected IC₅₀ (e.g., 0.0005 µM to 10 µM).[9][11] Also, prepare a vehicle control (DMSO) at the highest concentration used.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control.

-

Incubation: Incubate the plate for the desired time period (e.g., 24 hours).[9][11]

-

Viability Measurement: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

-

Add 100 µL of CellTiter-Glo® reagent to each well.

-

Mix contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Data Acquisition: Measure luminescence using a plate-reading luminometer.

-

Data Analysis: Normalize the data to the vehicle control (100% viability) and plot the results as a dose-response curve using non-linear regression to calculate the IC₅₀ value.

Lipid Peroxidation Assay (C11-BODIPY 581/591)

This assay measures the accumulation of lipid ROS, a hallmark of ferroptosis.

Materials:

-

Cancer cell lines

-

6-well or 12-well cell culture plates

-

This compound

-

Ferrostatin-1 (Fer-1) as a negative control (ferroptosis inhibitor)

-

C11-BODIPY 581/591 dye (e.g., from Thermo Fisher Scientific)

-

Flow cytometer or fluorescence microscope

Procedure:

-

Cell Culture and Treatment: Seed cells in appropriate plates and allow them to adhere overnight.

-

Treat the cells with this compound at a concentration known to induce cell death (e.g., 1 µM). Include a vehicle control and a co-treatment group with this compound and Fer-1 (e.g., 1 µM).

-

Incubate for a period shorter than that which causes widespread cell death (e.g., 6-8 hours).

-

Dye Loading: Add C11-BODIPY 581/591 to the culture medium at a final concentration of 1-5 µM. Incubate for 30 minutes at 37°C, protected from light.

-

Cell Harvesting and Washing: Gently wash the cells twice with PBS. For flow cytometry, detach the cells using trypsin, neutralize, and resuspend in PBS.

-

Data Acquisition:

-

Flow Cytometry: Analyze the cells immediately. The non-oxidized C11-BODIPY fluoresces red (e.g., PE channel), while the oxidized form fluoresces green (e.g., FITC channel). An increase in the green/red fluorescence ratio indicates lipid peroxidation.

-

Fluorescence Microscopy: Image the cells using appropriate filter sets for red and green fluorescence.

-

-

Data Analysis: Quantify the shift in fluorescence intensity or the ratio of green to red fluorescence in the treated groups compared to the vehicle control.

Western Blot for GPX4 Expression

This protocol is used to confirm the presence of the target protein in the cells of interest.

Materials:

-

Cell lysates

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody: Anti-GPX4 (e.g., Abcam ab125066)

-

Loading control antibody (e.g., anti-β-actin)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Protein Extraction: Lyse cells with ice-cold RIPA buffer. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

-

Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

-

Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil for 5 minutes.

-

SDS-PAGE: Load samples onto an SDS-PAGE gel and run until adequate separation is achieved. Note: GPX4 is a small protein (~22 kDa), so care should be taken during transfer.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Antibody Incubation: Incubate the membrane with the primary anti-GPX4 antibody overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Detection: Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system. Re-probe the membrane for a loading control to ensure equal protein loading.

Mandatory Visualizations

This compound Signaling Pathway in Ferroptosis

Caption: Mechanism of this compound inducing ferroptosis by inhibiting GPX4.

Experimental Workflow for this compound Evaluation

Caption: Workflow for characterizing the ferroptotic activity of this compound.

References

- 1. Regulation of Ferroptotic Cancer Cell Death by GPX4 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The mechanism of ferroptosis and its related diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mechanisms of ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Glutathione peroxidase 4 (Gpx4) and ferroptosis: what's so special about it? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. esmed.org [esmed.org]

- 6. researchgate.net [researchgate.net]

- 7. Impact of glutathione peroxidase 4 on cell proliferation, angiogenesis and cytokine production in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. FINO2 Initiates Ferroptosis Through GPX4 Inactivation and Iron Oxidation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. glpbio.com [glpbio.com]

- 10. aacrjournals.org [aacrjournals.org]

- 11. medchemexpress.com [medchemexpress.com]

The Role of Gpx4-IN-2 in Lipid Peroxidation: A Technical Guide

Abstract

Glutathione Peroxidase 4 (GPX4) is a unique, selenium-dependent enzyme essential for cellular protection against oxidative damage. Its primary function is the reduction of phospholipid hydroperoxides directly within biological membranes, a critical defense against lipid peroxidation. The accumulation of these lipid peroxides, particularly in the presence of iron, can trigger a regulated form of cell death known as ferroptosis. Gpx4-IN-2 is a potent and specific small-molecule inhibitor of GPX4. By blocking the enzymatic activity of GPX4, this compound disrupts the cell's primary mechanism for repairing lipid peroxide damage. This leads to the unchecked accumulation of lipid reactive oxygen species (ROS), culminating in membrane damage and the induction of ferroptosis. This technical guide provides an in-depth analysis of the mechanism of this compound, its quantitative effects, relevant signaling pathways, and detailed experimental protocols for its study, aimed at researchers and professionals in drug development.

Introduction: The GPX4-Lipid Peroxidation Axis

The Critical Role of Glutathione Peroxidase 4 (GPX4)

Glutathione Peroxidase 4 (GPX4) is a central enzyme in the cellular antioxidant defense system.[1] Unlike other members of the glutathione peroxidase family, GPX4 is the only one capable of directly reducing complex lipid hydroperoxides, such as phospholipid and cholesterol hydroperoxides, that are already integrated into cellular membranes and lipoproteins.[1][2][3] This function is vital for maintaining the structural integrity and fluidity of cell membranes.[2] GPX4 utilizes reduced glutathione (GSH) as a cofactor to convert toxic lipid hydroperoxides (L-OOH) into their non-toxic lipid alcohol (L-OH) counterparts, thereby terminating the lipid peroxidation chain reaction.[4][5] The enzyme exists in three isoforms—cytosolic (cGPX4), mitochondrial (mGPX4), and nuclear (nGPX4)—with the cytosolic form being the primary regulator in the prevention of ferroptosis.[1][3] The essential nature of GPX4 is highlighted by the fact that its systemic knockout in mice is embryonically lethal.[3]

Lipid Peroxidation and Ferroptosis: An Iron-Dependent Cell Death Pathway

Lipid peroxidation is a process of oxidative degradation of lipids, particularly polyunsaturated fatty acids (PUFAs) within cell membranes. This process can be initiated by reactive oxygen species and is catalyzed by iron through the Fenton reaction.[4] The uncontrolled accumulation of lipid peroxides leads to membrane damage, increased permeability, and ultimately, cell death.[4]

Ferroptosis is a distinct form of regulated cell death characterized by iron-dependency and the overwhelming accumulation of lipid hydroperoxides.[6][7] It is morphologically and biochemically different from other cell death modalities like apoptosis or necroptosis. The central event in ferroptosis is the failure of the GPX4-mediated antioxidant defense system.[4][7]

The System Xc-/GSH/GPX4 Axis: The Primary Defense

The canonical pathway for preventing ferroptosis is the System Xc-/glutathione (GSH)/GPX4 axis.[4][7] This pathway begins with the System Xc- antiporter, which imports extracellular cystine in exchange for intracellular glutamate.[1] Once inside the cell, cystine is reduced to cysteine, a rate-limiting precursor for the synthesis of GSH.[1] GPX4 then uses GSH as a reducing equivalent to detoxify lipid peroxides.[1][5] Inhibition at any point in this axis—blocking cystine uptake, depleting GSH, or directly inhibiting GPX4—can sensitize cells to and induce ferroptosis.[4][7]

This compound: A Potent Modulator of Lipid Peroxidation

Mechanism of Action

This compound is a potent inhibitor of the GPX4 enzyme.[8][9] Its mechanism of action is the direct suppression of GPX4's peroxidase activity. By binding to and inactivating GPX4, this compound prevents the conversion of lipid hydroperoxides to their corresponding alcohols. This blockade leads to a rapid and lethal accumulation of lipid peroxides within cellular membranes, triggering ferroptotic cell death. This targeted action makes this compound a valuable chemical probe for studying the biology of ferroptosis and a potential therapeutic agent for diseases where ferroptosis induction is desirable, such as in certain cancers.[2][8]

Quantitative Efficacy of this compound

The efficacy of this compound has been quantified through both in vitro and in vivo studies. Its antiproliferative activity varies across different cell lines, indicating a potential dependency on cellular metabolic states, such as the prevalence of polyunsaturated fatty acids.

Table 1: In Vitro Antiproliferative Activity of this compound

| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) |

|---|---|---|---|

| 786-O | Renal Cell Carcinoma | 0.004 | 24 |

| SJSA-1 | Osteosarcoma | 0.016 | 24 |

| A431 | Epidermoid Carcinoma | 2.9 | 24 |

Data sourced from MedchemExpress and GlpBio.[8][9]

Pharmacokinetic studies in animal models demonstrate that this compound possesses a favorable profile for in vivo research.

Table 2: In Vivo Pharmacokinetic Parameters of this compound

| Animal Model | Dosage (IV) | T1/2 (h) | Cmax (ng/mL) | AUC (ng·h/mL) | Clearance (mL/min/kg) | Vd (L/kg) |

|---|---|---|---|---|---|---|

| Male Balb/c Mouse | 5 mg/kg | 3.5 | 5446 | 1635 | 49 | 14.7 |

| Male SD Rat | 2 mg/kg | 3.15 | 3529 | 1082 | 30 | 8.2 |

Data sourced from MedchemExpress and GlpBio.[8][10]

Signaling Pathways and Experimental Workflows

The Ferroptosis Pathway and GPX4 Inhibition

The following diagram illustrates the central role of the System Xc-/GSH/GPX4 axis in preventing lipid peroxidation and how this compound intervenes to induce ferroptosis.

Caption: The inhibitory action of this compound on the GPX4-mediated ferroptosis defense pathway.

General Workflow for Assessing GPX4 Inhibition

A typical experimental workflow to screen for and validate GPX4 inhibitors like this compound involves a coupled enzyme assay. The activity of GPX4 is linked to the activity of glutathione reductase (GR), and the consumption of NADPH is measured spectrophotometrically.

Caption: A generalized workflow for an in vitro GPX4 inhibitor screening assay.

Key Experimental Methodologies

In Vitro Cell Proliferation Assay

This protocol is designed to determine the IC50 value of this compound in cultured cancer cells.

-

Cell Seeding: Plate cells (e.g., 786-O, SJSA-1) in a 96-well plate at a density of 3,000-8,000 cells/well. Allow cells to adhere overnight in a humidified incubator at 37°C and 5% CO2.

-

Compound Preparation: Prepare a serial dilution of this compound in appropriate cell culture medium. Concentrations may range from 0.0005 µM to 10 µM.[8][9] Include a vehicle control (e.g., 0.1% DMSO).

-

Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of this compound.

-

Incubation: Incubate the plate for a specified period, typically 24 to 72 hours.[8][11]

-

Viability Assessment (MTT Assay):

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[11]

-

Remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis: Normalize the absorbance values to the vehicle-treated control wells. Plot the normalized values against the logarithm of the inhibitor concentration and fit to a dose-response curve to calculate the IC50 value.

GPX4 Enzyme Activity Assay (Coupled Reaction)

This protocol provides a method for directly measuring the inhibitory effect of this compound on GPX4 enzyme activity. It is based on a coupled reaction with glutathione reductase (GR).[12][13]

-

Reagent Preparation:

-

Assay Buffer: Prepare a suitable buffer, e.g., 100 mM Tris/HCl with 2 mM EDTA, pH 8.0.

-

Enzyme Solution: Dilute recombinant human GPX4 enzyme in assay buffer.

-

Substrate: Use a suitable peroxide substrate, such as cumene hydroperoxide.

-

Coupled Reaction Mix: Prepare a solution containing glutathione reductase (GR), reduced glutathione (GSH), and NADPH.

-

-

Assay Procedure (96-well UV-transparent plate):

-

Background Wells: Add 40 µL of Assay Buffer and 10 µL of solvent.

-

100% Activity Wells: Add 20 µL of Assay Buffer, 20 µL of diluted GPX4 Enzyme, and 10 µL of solvent.

-

Inhibitor Wells: Add 20 µL of Assay Buffer, 20 µL of diluted GPX4 Enzyme, and 10 µL of this compound at various concentrations.

-

Pre-incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the GPX4 enzyme.

-

Add 20 µL of the GSH/GR mix to all wells.

-

Add 20 µL of NADPH solution to all wells.

-

Initiate the reaction by adding 10 µL of cumene hydroperoxide to all wells.

-

Immediately measure the decrease in absorbance at 340 nm every minute for 15-20 minutes using a plate reader. The decrease in absorbance corresponds to the oxidation of NADPH.[12]

-

-

Data Analysis: Calculate the rate of NADPH consumption (ΔA340/min) for each well. Normalize the rates from the inhibitor wells to the 100% activity wells and plot against inhibitor concentration to determine the IC50.

In Vivo Pharmacokinetic Analysis

This protocol outlines the general steps for assessing the pharmacokinetic profile of this compound in an animal model.

-

Animal Models: Use male Balb/c mice (6-8 weeks old, 22-25 g) or male Sprague-Dawley rats (6-8 weeks old, 200-250 g).[8][10]

-

Administration: Administer this compound via intravenous (i.v.) injection at a defined dose (e.g., 5 mg/kg for mice, 2 mg/kg for rats).[8]

-

Sample Collection: Collect blood samples from the animals at multiple time points post-injection (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours). Process the blood to obtain plasma and store at -80°C until analysis.

-

Sample Analysis:

-

Extract this compound from the plasma samples.

-

Quantify the concentration of this compound in each sample using a validated LC-MS/MS (Liquid Chromatography with tandem Mass Spectrometry) method.

-

-

Data Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to perform a non-compartmental analysis of the plasma concentration-time data. Calculate key parameters including half-life (T1/2), maximum concentration (Cmax), area under the curve (AUC), clearance (CL), and volume of distribution (Vd).[8]

Conclusion and Future Directions

This compound is a powerful tool for investigating the role of GPX4 in cellular physiology and disease. As a potent and specific inhibitor, it effectively induces lipid peroxidation, leading to ferroptotic cell death. The quantitative data on its efficacy and its favorable pharmacokinetic profile underscore its utility in both in vitro and in vivo research settings. The detailed methodologies provided herein offer a robust framework for scientists to explore the therapeutic potential of GPX4 inhibition. Future research will likely focus on leveraging inhibitors like this compound to target therapy-resistant cancers and other diseases where ferroptosis induction may be beneficial, further cementing the critical role of the GPX4-lipid peroxidation axis in cellular fate.[2]

References

- 1. The Selenoprotein Glutathione Peroxidase 4: From Molecular Mechanisms to Novel Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. tandfonline.com [tandfonline.com]

- 4. The mechanism of ferroptosis and its related diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mechanisms and Therapeutic Potential of GPX4 in Pain Modulation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Lipid Peroxidation-Dependent Cell Death Regulated by GPx4 and Ferroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Glutathione peroxidase 4 (Gpx4) and ferroptosis: what's so special about it? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. glpbio.com [glpbio.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Glutathione peroxidase 4 (GPX4) and obesity interact to impact tumor progression and treatment response in triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. cdn.caymanchem.com [cdn.caymanchem.com]

- 13. Development of an assay pipeline for the discovery of novel small molecule inhibitors of human glutathione peroxidases GPX1 and GPX4 - PMC [pmc.ncbi.nlm.nih.gov]

Gpx4-IN-2: A Technical Guide to a Potent Ferroptosis Inducer

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gpx4-IN-2 has emerged as a potent and selective inhibitor of Glutathione Peroxidase 4 (GPX4), a key regulator of ferroptosis, an iron-dependent form of programmed cell death. Its ability to induce ferroptosis makes it a valuable tool for cancer research and a potential starting point for the development of novel anti-cancer therapeutics. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of this compound, including detailed experimental protocols and a summary of its quantitative data.

Discovery and Synthesis

This compound, also referred to as compound 28, was first disclosed in the patent application WO2020176757A1 by Chun Jiang and colleagues. While the patent literature provides the primary source of information, a detailed narrative of the discovery process, including the lead optimization and structure-activity relationship (SAR) studies, is not extensively detailed in publicly available documents. The core of this compound is a substituted 1,3,4-oxadiazole scaffold, a common motif in medicinal chemistry.

Synthesis Protocol

The synthesis of this compound involves a multi-step process. While the full, detailed experimental procedure from the original patent is not publicly available, a general synthetic route for similar 1,3,4-oxadiazole derivatives can be inferred from the chemical literature. A plausible retro-synthetic analysis suggests the key steps would involve the formation of a hydrazide intermediate followed by cyclization to form the oxadiazole ring.

Note: The following is a generalized protocol based on known synthetic methods for 1,3,4-oxadiazoles and should be adapted and optimized for the specific synthesis of this compound.

Step 1: Hydrazide Formation A carboxylic acid precursor would be reacted with hydrazine hydrate in a suitable solvent like ethanol under reflux to form the corresponding acyl hydrazide.

Step 2: Acylation of Hydrazide The acyl hydrazide is then reacted with an appropriate acyl chloride or carboxylic acid (activated with a coupling agent like EDC) to form a 1,2-diacylhydrazine intermediate.

Step 3: Cyclization to form the 1,3,4-Oxadiazole Ring The 1,2-diacylhydrazine is subjected to dehydrative cyclization to form the 1,3,4-oxadiazole ring. This can be achieved using various reagents such as phosphorus oxychloride (POCl₃), tosyl chloride, or by heating.

Final Step: Functional Group Interconversion/Coupling Further chemical modifications to introduce the final substituents on the core scaffold would be carried out to yield this compound.

Mechanism of Action and Signaling Pathways

This compound exerts its biological effect primarily through the direct inhibition of GPX4. GPX4 is a crucial selenoenzyme that reduces lipid hydroperoxides to their corresponding alcohols, thereby protecting cells from the damaging effects of lipid peroxidation. By inhibiting GPX4, this compound leads to an accumulation of lipid reactive oxygen species (ROS), which ultimately triggers ferroptosis.

The central signaling pathway initiated by this compound is the induction of ferroptosis. This pathway is distinct from other forms of programmed cell death like apoptosis and necroptosis.

Further downstream effects of GPX4 inhibition and ferroptosis induction can be elucidated through proteomic studies. Quantitative proteomic analyses of cells treated with GPX4 inhibitors have revealed significant alterations in pathways related to glutathione metabolism and reactive oxygen species homeostasis[1][2]. While specific proteomics data for this compound is not yet available, it is anticipated that its treatment would lead to similar changes in the cellular proteome.

Quantitative Data

The following tables summarize the currently available quantitative data for this compound, primarily sourced from vendor information citing the original patent.

In Vitro Antiproliferative Activity[3][4]

| Cell Line | Cancer Type | IC50 (µM) |

| 786-O | Renal Cell Carcinoma | 0.004 |

| SJSA-1 | Osteosarcoma | 0.016 |

| A431 | Epidermoid Carcinoma | 2.9 |

In Vivo Pharmacokinetics[3][4]

| Species | Dose | Route | T½ (h) | Cmax (ng/mL) | AUC (ng·h/mL) | CL (mL/min/kg) | Vd (L/kg) |

| Mouse | 5 mg/kg | i.v. | 3.5 | 5446 | 1635 | 49 | 14.7 |

| Rat | 2 mg/kg | i.v. | 3.15 | 3529 | 1082 | 30 | 8.2 |

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the characterization of this compound. These are based on standard laboratory procedures and should be optimized for specific experimental conditions.

Cell Viability Assay

This protocol is designed to determine the IC50 value of this compound in cancer cell lines.

Materials:

-

Cancer cell lines (e.g., 786-O, SJSA-1, A431)

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

96-well plates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit (or similar)

-

Luminometer

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

Prepare serial dilutions of this compound in complete medium from the DMSO stock. The final DMSO concentration should be kept below 0.1%.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include wells with medium and DMSO as a vehicle control.

-

Incubate the plate for 24-72 hours.

-

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

-

Add 100 µL of CellTiter-Glo® reagent to each well.

-

Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a plate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a suitable software (e.g., GraphPad Prism).

In Vivo Pharmacokinetic Study in Mice

This protocol outlines a typical procedure for assessing the pharmacokinetic profile of this compound in mice.

Materials:

-

Male Balb/c mice (6-8 weeks old, 22-25 g)

-

This compound formulation for intravenous (i.v.) administration

-

Syringes and needles

-

Blood collection tubes (with anticoagulant)

-

Centrifuge

-

LC-MS/MS system

Procedure:

-

Acclimatize the mice for at least one week before the experiment.

-

Fast the mice overnight before dosing, with free access to water.

-

Administer this compound via tail vein injection at a dose of 5 mg/kg.

-

Collect blood samples (approximately 50-100 µL) from the saphenous vein or another appropriate site at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

-

Immediately transfer the blood samples to tubes containing an anticoagulant (e.g., EDTA).

-

Centrifuge the blood samples at 4°C to separate the plasma.

-

Store the plasma samples at -80°C until analysis.

-

Prepare plasma samples for analysis by protein precipitation with a suitable organic solvent (e.g., acetonitrile).

-

Analyze the concentration of this compound in the plasma samples using a validated LC-MS/MS method.

-

Calculate the pharmacokinetic parameters (T½, Cmax, AUC, CL, Vd) using appropriate software (e.g., Phoenix WinNonlin).

Conclusion

This compound is a potent inhibitor of GPX4 that induces ferroptosis in cancer cells, demonstrating significant antiproliferative activity and favorable pharmacokinetic properties in preclinical models. This technical guide provides a foundational understanding of its synthesis, mechanism of action, and biological evaluation. Further research is warranted to fully elucidate its therapeutic potential and to explore its efficacy in various cancer models. The detailed experimental protocols provided herein should serve as a valuable resource for researchers in the field of cancer biology and drug discovery.

References

Gpx4-IN-2: A Technical Guide to its Application as a Chemical Probe for GPX4 Function

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glutathione Peroxidase 4 (GPX4) has emerged as a critical enzyme in cellular defense against lipid peroxidation and a key regulator of ferroptosis, a form of iron-dependent programmed cell death. As such, GPX4 is a compelling target for therapeutic intervention in a range of diseases, including cancer and neurodegenerative disorders. Gpx4-IN-2 is a potent inhibitor of GPX4, demonstrating significant anti-proliferative activity in various cancer cell lines. This technical guide provides an in-depth overview of this compound as a chemical probe for elucidating GPX4 function, presenting its biochemical and cellular activities, detailed experimental protocols for its use, and a visualization of the signaling pathways it perturbs.

Core Properties and Activity of this compound

This compound is a small molecule inhibitor of GPX4. While its precise mechanism of action (direct vs. indirect, covalent vs. non-covalent) is not extensively detailed in peer-reviewed literature, its functional effect is the potent inhibition of GPX4's enzymatic activity, leading to the accumulation of lipid reactive oxygen species (ROS) and subsequent induction of ferroptosis.

Quantitative Data Summary

The following tables summarize the reported in vitro and in vivo activities of this compound.

Table 1: In Vitro Antiproliferative Activity of this compound [1]

| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) |

| 786-O | Renal Cell Carcinoma | 0.004 | 24 |

| SJSA-1 | Osteosarcoma | 0.016 | 24 |

| A431 | Epidermoid Carcinoma | 2.9 | 24 |

Table 2: In Vivo Pharmacokinetic Profile of this compound [1]

| Species | Dose (mg/kg) | Route | T1/2 (h) | Cmax (ng/mL) | AUC (ng·h/mL) | CL (mL/min/kg) | Vd (L/kg) |

| Mouse | 5 | i.v. | 3.5 | 5446 | 1635 | 49 | 14.7 |

| Rat | 2 | i.v. | 3.15 | 3529 | 1082 | 30 | 8.2 |

Signaling Pathways Modulated by this compound

Inhibition of GPX4 by this compound directly impacts the cellular mechanism for neutralizing lipid peroxides, leading to the induction of ferroptosis. The central pathway affected is the Glutathione (GSH)-GPX4 axis.

Caption: The GPX4-mediated ferroptosis pathway.

Inhibition of GPX4 by this compound disrupts the conversion of toxic lipid peroxides to non-toxic lipid alcohols, leading to their accumulation and subsequent cell death via ferroptosis.

Downstream of lipid peroxide accumulation resulting from GPX4 inhibition, activation of the MEK1/ERK2 signaling pathway has been observed in GPX4-deficient cells, suggesting a potential signaling cascade triggered by the ferroptotic process.[2]

Caption: Potential downstream signaling cascade following GPX4 inhibition.

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the function of this compound.

Biochemical Assay for GPX4 Inhibition (Glutathione Reductase-Coupled Assay)

This assay measures the activity of GPX4 by coupling the reduction of a hydroperoxide substrate to the oxidation of NADPH by glutathione reductase. The decrease in NADPH absorbance at 340 nm is proportional to GPX4 activity.

Materials:

-

Recombinant human GPX4 enzyme

-

This compound

-

GPX4 Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.5, 2 mM EDTA)

-

Glutathione (GSH)

-

Glutathione Reductase (GR)

-

NADPH

-

Cumene Hydroperoxide (or other suitable hydroperoxide substrate)

-

96-well UV-transparent microplate

-

Microplate reader capable of measuring absorbance at 340 nm

Procedure:

-

Reagent Preparation:

-

Prepare a 1X GPX4 Assay Buffer.

-

Reconstitute recombinant GPX4, GR, GSH, and NADPH in the assay buffer to desired stock concentrations.

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

-

Assay Setup:

-

In a 96-well plate, add the following to each well:

-

GPX4 Assay Buffer

-

Diluted GPX4 enzyme

-

This compound at various concentrations (or vehicle control, e.g., DMSO)

-

-

Include control wells:

-

No enzyme control: Assay buffer without GPX4.

-

No inhibitor control: GPX4 enzyme with vehicle.

-

-

-

Pre-incubation: Incubate the plate at room temperature for a specified time (e.g., 15-30 minutes) to allow the inhibitor to interact with the enzyme.

-

Reaction Initiation:

-

Prepare a reaction mix containing GSH, GR, and NADPH in assay buffer.

-

Add the reaction mix to all wells.

-

Initiate the reaction by adding cumene hydroperoxide to all wells.

-

-

Measurement: Immediately begin measuring the decrease in absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for a total of 5-10 minutes using a microplate reader.

-

Data Analysis:

-

Calculate the rate of NADPH oxidation (decrease in A340/min) for each condition.

-

Normalize the rates to the no-inhibitor control.

-

Plot the percentage of GPX4 activity against the log concentration of this compound to determine the IC50 value.

-

Caption: Workflow for the GPX4 glutathione reductase-coupled assay.

Cell Viability Assay

This protocol determines the cytotoxic effect of this compound on cancer cell lines.

Materials:

-

Cancer cell lines (e.g., 786-O, SJSA-1, A431)

-

Complete cell culture medium

-

This compound

-

Cell viability reagent (e.g., MTT, MTS, or CellTiter-Glo®)

-

96-well cell culture plates

-

Incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Trypsinize and count cells.

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in complete cell culture medium.

-

Remove the old medium from the wells and add the medium containing different concentrations of this compound (or vehicle control).

-

-

Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

-

Viability Measurement:

-

Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Incubate for the recommended time.

-

Measure the absorbance or luminescence using a microplate reader.

-

-

Data Analysis:

-

Normalize the readings to the vehicle-treated control wells.

-

Plot the percentage of cell viability against the log concentration of this compound to determine the IC50 value.

-

Lipid Peroxidation Assay

This assay measures the accumulation of lipid ROS, a hallmark of ferroptosis, in cells treated with this compound.

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

This compound

-

Lipid peroxidation sensor (e.g., C11-BODIPY™ 581/591)

-

Flow cytometer or fluorescence microscope

Procedure:

-

Cell Treatment:

-

Seed cells in appropriate culture vessels (e.g., 6-well plates).

-

Treat the cells with this compound at a concentration known to induce cell death (e.g., around the IC50 value) for a specified time. Include a vehicle control.

-

-

Staining:

-

Harvest the cells (if using flow cytometry) or leave them adhered (for microscopy).

-

Incubate the cells with the lipid peroxidation sensor according to the manufacturer's protocol.

-

-

Analysis:

-

Flow Cytometry: Analyze the stained cells on a flow cytometer. The shift in fluorescence from red to green indicates lipid peroxidation.

-

Fluorescence Microscopy: Visualize the cells under a fluorescence microscope. An increase in green fluorescence indicates lipid peroxidation.

-

-

Data Analysis: Quantify the percentage of cells with high green fluorescence or the mean fluorescence intensity of the green channel.

Western Blotting for GPX4 Expression

This protocol is to assess the levels of GPX4 protein in cells following treatment with this compound, although it should be noted that inhibitors do not necessarily alter protein expression levels.

Materials:

-

Cancer cell lines

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against GPX4

-

Loading control primary antibody (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Lysis:

-

Treat cells with this compound as desired.

-

Wash cells with cold PBS and lyse them with lysis buffer.

-

Centrifuge to pellet cell debris and collect the supernatant.

-

-

Protein Quantification: Determine the protein concentration of each lysate.

-

SDS-PAGE and Transfer:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-GPX4 antibody overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection:

-

Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Strip and re-probe the membrane for a loading control protein.

-

-

Data Analysis: Quantify the band intensities and normalize the GPX4 signal to the loading control.

Conclusion

This compound serves as a valuable chemical probe for investigating the biological functions of GPX4 and the mechanisms of ferroptosis. Its high potency and characterized in vivo properties make it a suitable tool for both in vitro and in vivo studies. The experimental protocols provided in this guide offer a framework for researchers to effectively utilize this compound in their investigations into the role of GPX4 in health and disease. Further research into the precise molecular interactions of this compound with GPX4 will undoubtedly enhance its utility as a specific and powerful research tool.

References

Unraveling the Target Selectivity of Gpx4-IN-2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the target selectivity of Gpx4-IN-2, a potent inhibitor of Glutathione Peroxidase 4 (GPX4). This document summarizes key quantitative data, details experimental protocols, and visualizes relevant biological pathways and workflows to facilitate a deeper understanding of this compound for research and drug development applications.

Introduction to this compound and its Primary Target, GPX4

This compound is a small molecule inhibitor that has demonstrated potent activity against Glutathione Peroxidase 4 (GPX4). GPX4 is a unique, selenium-containing enzyme that plays a critical role in cellular defense against oxidative damage by specifically reducing lipid hydroperoxides within biological membranes.[1][2][3] This function is essential for preventing a form of iron-dependent programmed cell death known as ferroptosis.[2] The induction of ferroptosis by inhibiting GPX4 has emerged as a promising therapeutic strategy for various diseases, particularly for targeting therapy-resistant cancers.[4] this compound, also identified as compound 28 in patent literature (WO2020176757A1), has been developed to exploit this therapeutic vulnerability.[5][6]

Target Selectivity Profile of this compound

The efficacy and safety of a targeted inhibitor are critically dependent on its selectivity. While comprehensive public data on the broad selectivity panel for this compound remains limited, its potent on-target activity has been established. The following table summarizes the available quantitative data regarding the inhibitory activity of this compound.

| Target/Assay | Cell Line | IC50 (µM) | Reference |

| GPX4 (functional inhibition) | 786-O (Renal Cell Carcinoma) | 0.004 | [6][7] |

| SJSA-1 (Osteosarcoma) | 0.016 | [6][7] | |

| A431 (Epidermoid Carcinoma) | 2.9 | [6][7] |

Table 1: In Vitro Antiproliferative Activity of this compound. This table shows the half-maximal inhibitory concentration (IC50) of this compound in different cancer cell lines, indicating its potent antiproliferative effects which are attributed to the inhibition of GPX4 and subsequent induction of ferroptosis.

Experimental Protocols

Detailed experimental methodologies are crucial for the replication and extension of scientific findings. The following sections describe the general protocols for key assays relevant to characterizing the target selectivity of GPX4 inhibitors.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to verify the direct binding of a compound to its target protein in a cellular context. The principle lies in the ligand-induced stabilization of the target protein against thermal denaturation.

Protocol:

-

Cell Culture and Treatment: Culture the cells of interest to a suitable confluence. Treat the cells with this compound at various concentrations or a vehicle control for a specified period.

-

Heating: Harvest the cells and resuspend them in a buffer. Aliquot the cell suspension and heat them at a range of temperatures for a short duration (e.g., 3 minutes).

-

Cell Lysis and Protein Extraction: Lyse the cells by freeze-thaw cycles or with a lysis buffer.

-

Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the denatured, aggregated proteins.

-

Protein Analysis: Collect the supernatant containing the soluble proteins. Analyze the amount of soluble GPX4 at each temperature point using Western blotting or other protein quantification methods. A positive thermal shift (i.e., more soluble protein at higher temperatures in the presence of the inhibitor) indicates direct target engagement.[8][9]

GPX4 Activity Assay (Coupled Enzyme Assay)

This biochemical assay measures the enzymatic activity of GPX4 and its inhibition by compounds like this compound. It is a coupled assay that monitors the consumption of NADPH.

Protocol:

-

Reaction Mixture Preparation: Prepare a reaction buffer containing glutathione reductase, reduced glutathione (GSH), and NADPH.

-

Enzyme and Inhibitor Incubation: Add purified GPX4 enzyme or cell lysate containing GPX4 to the reaction mixture. Incubate with this compound at various concentrations.

-

Initiation of Reaction: Start the reaction by adding a specific GPX4 substrate, such as phosphatidylcholine hydroperoxide (PCOOH).

-

Measurement: Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH. The rate of NADPH consumption is proportional to the GPX4 activity.

-

Data Analysis: Calculate the percentage of inhibition at each concentration of this compound to determine the IC50 value.[10]

Proteomic Profiling for Off-Target Identification

To assess the broader selectivity of an inhibitor, thermal proteome profiling (TPP) or chemical proteomics can be employed. These unbiased methods can identify other proteins that interact with the compound.

Protocol (Thermal Proteome Profiling):

-

Cell Treatment and Heating: Treat cells with this compound or vehicle. Heat the cell lysates to a range of temperatures.

-

Protein Digestion: Separate soluble and aggregated proteins by centrifugation. Digest the soluble proteins into peptides.

-

Mass Spectrometry: Analyze the peptide samples using liquid chromatography-mass spectrometry (LC-MS/MS) to identify and quantify the proteins that remain soluble at each temperature.

-

Data Analysis: Identify proteins that show a significant thermal shift upon treatment with this compound, indicating potential off-target binding.[11]

Visualizing the Molecular Landscape

Diagrams created using Graphviz (DOT language) are provided below to illustrate key concepts related to this compound.

References

- 1. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]

- 2. mdpi.com [mdpi.com]

- 3. Research on the function of GPX4 in tumor-targeted treatment based on its molecular structure and features - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Key Components of PPEO in Antagonizing Cerebral Ischemic Reperfusion Injury in Rats by Regulating Ferroptosis Through Arachidonic Acid Metabolic Pathway [mdpi.com]

- 9. Thermal Shift Assay in Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Simultaneous detection of the enzyme activities of GPx1 and GPx4 guide optimization of selenium in cell biological experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Thermal Proteome Profiling Reveals Glutathione Peroxidase 4 as the Target of the Autophagy Inducer Conophylline - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Evaluation of Gpx4-IN-2 as a Ferroptosis Inducer: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical evaluation of Gpx4-IN-2, a potent and selective inhibitor of Glutathione Peroxidase 4 (GPX4), and its role as a ferroptosis inducer. This document details the mechanism of action, experimental protocols, and key preclinical data for this compound, offering valuable insights for researchers in oncology and drug development.

Introduction to this compound and Ferroptosis

Ferroptosis is a regulated form of cell death characterized by iron-dependent accumulation of lipid peroxides.[1][2] Glutathione Peroxidase 4 (GPX4) is a crucial enzyme that protects cells from ferroptosis by reducing lipid hydroperoxides to non-toxic lipid alcohols, using glutathione (GSH) as a cofactor.[2][3][4] Inhibition of GPX4 leads to an accumulation of lipid reactive oxygen species (ROS), ultimately triggering ferroptotic cell death.[2][5] this compound is a potent inhibitor of GPX4, showing promise as a therapeutic agent for cancers that are resistant to traditional therapies.[6][7][8]

Mechanism of Action

This compound directly inhibits the enzymatic activity of GPX4.[6][7][8] This inhibition disrupts the cellular antioxidant defense system, leading to the accumulation of lipid hydroperoxides, particularly on cell membranes. In the presence of intracellular iron, these lipid hydroperoxides undergo Fenton reactions, generating highly reactive lipid radicals that propagate lipid peroxidation, leading to membrane damage and eventual cell death through ferroptosis.

Below is a diagram illustrating the signaling pathway of this compound-induced ferroptosis.

References

- 1. researchgate.net [researchgate.net]

- 2. The Selenoprotein Glutathione Peroxidase 4: From Molecular Mechanisms to Novel Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. GPX4 in cell death, autophagy, and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. GPX4-Regulated Ferroptosis Mediates S100-Induced Experimental Autoimmune Hepatitis Associated with the Nrf2/HO-1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of dual GPX4/CDK inhibitor with excellent in vivo efficacy | BioWorld [bioworld.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. glpbio.com [glpbio.com]

Gpx4-IN-2: A Technical Guide to its Inhibition of Glutathione Peroxidase 4

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glutathione peroxidase 4 (GPX4) is a crucial selenoenzyme that plays a pivotal role in cellular defense against oxidative damage by specifically reducing lipid hydroperoxides within biological membranes.[1][2] This unique catalytic activity makes GPX4 a central regulator of ferroptosis, an iron-dependent form of regulated cell death characterized by the accumulation of lipid peroxides.[2] Inhibition of GPX4 has emerged as a promising therapeutic strategy, particularly in oncology, for inducing cancer cell death. Gpx4-IN-2 is a potent inhibitor of GPX4 that has demonstrated significant antiproliferative activity in various cancer cell lines.[3][4] This technical guide provides an in-depth overview of this compound's effect on GPX4, including its inhibitory activity, the signaling pathways it modulates, and detailed experimental protocols for its investigation.

Quantitative Data Summary

Table 1: Anti-proliferative Activity of this compound in Cancer Cell Lines [3][4]

| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) |

| 786-O | Renal Cell Carcinoma | 0.004 | 24 |

| SJSA-1 | Osteosarcoma | 0.016 | 24 |

| A431 | Epidermoid Carcinoma | 2.9 | 24 |

Signaling Pathway

This compound exerts its effect by directly inhibiting the enzymatic activity of GPX4. This inhibition disrupts the delicate balance of redox homeostasis within the cell, leading to an accumulation of lipid reactive oxygen species (ROS) and initiating the ferroptosis signaling cascade.

Caption: this compound inhibits GPX4, leading to lipid peroxide accumulation and ferroptosis.

Experimental Protocols

GPX4 Enzymatic Activity Assay (Coupled-Enzyme Assay)

This assay indirectly measures GPX4 activity by coupling it to the activity of glutathione reductase (GR). GPX4 reduces a substrate (e.g., cumene hydroperoxide), oxidizing glutathione (GSH) to glutathione disulfide (GSSG). GR then reduces GSSG back to GSH, consuming NADPH in the process. The rate of NADPH consumption, monitored by the decrease in absorbance at 340 nm, is proportional to GPX4 activity.[6][7]

Materials:

-

Recombinant human GPX4 enzyme

-

This compound

-

GPX4 Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.4, 5 mM EDTA)

-

NADPH

-

Glutathione (GSH)

-

Glutathione Reductase (GR)

-

Cumene Hydroperoxide (or another suitable lipid hydroperoxide substrate)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 340 nm

Procedure:

-

Prepare a working solution of this compound in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, add the assay buffer, recombinant GPX4 enzyme, and this compound at various concentrations. Include a vehicle control (solvent only).

-

Pre-incubate the plate at room temperature for a specified time (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

-

Prepare a reaction mixture containing NADPH, GSH, and GR in the assay buffer.

-

Initiate the reaction by adding the reaction mixture to each well, followed by the addition of the cumene hydroperoxide substrate.

-

Immediately begin monitoring the decrease in absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 10-15 minutes) using a microplate reader.

-

Calculate the rate of NADPH consumption (the slope of the linear portion of the absorbance vs. time curve) for each concentration of this compound.

-

Determine the percent inhibition at each concentration relative to the vehicle control and calculate the IC50 value.

Caption: Workflow for the coupled-enzyme GPX4 activity assay.

Cellular Lipid Peroxidation Assay (C11-BODIPY Staining)

This assay utilizes the fluorescent probe C11-BODIPY™ 581/591 to quantify lipid peroxidation in live cells. This lipophilic probe incorporates into cellular membranes and shifts its fluorescence emission from red to green upon oxidation by lipid peroxides. The ratio of green to red fluorescence provides a quantitative measure of lipid peroxidation.[8][9]

Materials:

-

Cancer cell lines (e.g., 786-O, SJSA-1)

-

Cell culture medium and supplements

-

This compound

-

C11-BODIPY™ 581/591 fluorescent probe

-

Phosphate-buffered saline (PBS)

-

Flow cytometer or fluorescence microscope

Procedure:

-

Seed cells in appropriate culture vessels (e.g., 6-well plates) and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for the desired time (e.g., 24 hours). Include a vehicle control.

-

After treatment, wash the cells with PBS.

-

Incubate the cells with C11-BODIPY™ 581/591 (e.g., 2.5 µM in serum-free medium) for a specified time (e.g., 30 minutes) at 37°C in the dark.

-

Wash the cells with PBS to remove excess probe.

-

Harvest the cells (e.g., by trypsinization) and resuspend them in PBS.

-

Analyze the fluorescence of the cell suspension using a flow cytometer. Excite at 488 nm and collect emission in the green (e.g., 500-530 nm) and red (e.g., 575-610 nm) channels.

-

Alternatively, visualize the cells using a fluorescence microscope with appropriate filter sets for green and red fluorescence.

-

Quantify the level of lipid peroxidation by calculating the ratio of green to red fluorescence intensity.

Caption: Workflow for the C11-BODIPY cellular lipid peroxidation assay.

Conclusion

This compound is a potent inhibitor of GPX4, demonstrating significant anti-proliferative effects in cancer cells through the induction of ferroptosis. The experimental protocols detailed in this guide provide a framework for researchers to further investigate the biochemical and cellular effects of this compound and other GPX4 inhibitors. A deeper understanding of the mechanism of action of such compounds is crucial for the development of novel therapeutics targeting ferroptosis in cancer and other diseases.

References

- 1. Simultaneous detection of the enzyme activities of GPx1 and GPx4 guide optimization of selenium in cell biological experiments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Glutathione peroxidase 4 (Gpx4) and ferroptosis: what's so special about it? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. caymanchem.com [caymanchem.com]

- 6. caymanchem.com [caymanchem.com]

- 7. Simultaneous detection of the enzyme activities of GPx1 and GPx4 guide optimization of selenium in cell biological experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Assessment of lipid peroxidation in irradiated cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Probing Lipid Peroxidation in Ferroptosis: Emphasizing the Utilization of C11-BODIPY-Based Protocols - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Gpx4-IN-2: Chemical Properties and Stability

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gpx4-IN-2 is a potent and selective inhibitor of Glutathione Peroxidase 4 (GPX4), a key enzyme in the regulation of ferroptosis, an iron-dependent form of programmed cell death. By inhibiting GPX4, this compound induces lipid peroxidation and subsequent cell death, making it a valuable tool for studying ferroptosis and a potential therapeutic agent in cancer and other diseases. This technical guide provides a comprehensive overview of the chemical properties, stability, and experimental protocols related to this compound.

Chemical Properties

This compound is a complex small molecule with the following chemical properties:

| Property | Value |

| Molecular Formula | C₃₀H₄₀N₂O |

| Molecular Weight | 444.65 g/mol |

| CAS Number | 2485005-22-7 |

| Appearance | Off-white to light yellow solid |

| Solubility | Soluble in DMSO (37.5 mg/mL, 84.34 mM) |

Stability and Storage

Proper storage and handling of this compound are crucial to maintain its integrity and activity.

Solid Form: Store at 4°C under a nitrogen atmosphere for long-term stability.

In Solvent: For stock solutions prepared in DMSO, the following storage conditions are recommended:

-

-80°C: Stable for up to 6 months.

-

-20°C: Stable for up to 1 month.

It is advisable to prepare fresh working solutions from the stock solution on the day of the experiment. To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller volumes for storage.

Mechanism of Action and Signaling Pathway

This compound exerts its biological effects by directly inhibiting the enzymatic activity of GPX4. GPX4 is a unique glutathione peroxidase that can directly reduce phospholipid hydroperoxides within biological membranes, thereby protecting cells from lipid peroxidation and ferroptosis.

The inhibition of GPX4 by this compound disrupts this protective mechanism, leading to an accumulation of lipid reactive oxygen species (ROS) and the induction of ferroptosis.

Figure 1: this compound inhibits GPX4, leading to the accumulation of lipid peroxides and induction of ferroptosis.

Experimental Protocols

In Vitro Cell Viability Assay

This protocol outlines a general procedure for assessing the anti-proliferative activity of this compound in cancer cell lines.

Materials:

-

This compound

-

Cell lines of interest (e.g., 786-O, SJSA-1, A431)[1]

-

Appropriate cell culture medium and supplements

-

96-well plates

-

Cell viability reagent (e.g., MTT, CellTiter-Glo)

-

Plate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to adhere overnight.

-

Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution with cell culture medium to achieve the desired final concentrations (e.g., in a range of 0.0005 to 10 µM).[1]

-

Treatment: Remove the overnight culture medium from the cells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).

-

Incubation: Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO₂.[1]

-

Cell Viability Measurement: After the incubation period, assess cell viability using a suitable reagent according to the manufacturer's instructions.

-

Data Analysis: Measure the absorbance or luminescence using a plate reader. Calculate the half-maximal inhibitory concentration (IC₅₀) value by plotting the percentage of cell viability against the log of the this compound concentration.

Reported IC₅₀ Values:

Figure 2: Workflow for the in vitro cell viability assay with this compound.

In Vivo Pharmacokinetic Studies

The following provides a summary of the pharmacokinetic properties of this compound in mice and rats.

Animal Models:

Administration:

-

Intravenous (i.v.) injection[2]

Dosage:

Pharmacokinetic Parameters:

| Parameter | Mice | Rats |

| Half-life (T₁/₂) | 3.5 h | 3.15 h |

| Maximum Concentration (Cₘₐₓ) | 5446 ng/mL | 3529 ng/mL |

| Area Under the Curve (AUC) | 1635 ng·h/mL | 1082 ng·h/mL |

| Clearance (CL) | 49 mL/min/kg | 30 mL/min/kg |

| Volume of Distribution (Vd) | 14.7 L/kg | 8.2 L/kg |

These data indicate that this compound exhibits a good pharmacokinetic profile in both mice and rats.[2]

Conclusion

This compound is a valuable research tool for investigating the role of GPX4 and ferroptosis in various biological and pathological processes. Its potent and selective inhibitory activity, coupled with favorable pharmacokinetic properties, makes it a promising candidate for further investigation in the context of drug development, particularly for cancer therapy. This guide provides essential information for researchers to effectively utilize this compound in their studies.

References

Methodological & Application

Gpx4-IN-2: Application Notes and Protocols for Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gpx4-IN-2 is a potent and specific covalent inhibitor of Glutathione Peroxidase 4 (GPX4), a key enzyme in the regulation of ferroptosis. By directly targeting and inactivating GPX4, this compound induces a form of iron-dependent programmed cell death characterized by the accumulation of lipid peroxides. This mechanism holds significant therapeutic potential, particularly in oncology, for targeting cancer cells that are resistant to other forms of cell death. These application notes provide detailed protocols for the use of this compound in cell culture experiments to study its effects on cell viability, lipid peroxidation, and cell death.

Mechanism of Action

This compound functions by covalently binding to the active site of GPX4, thereby inhibiting its ability to reduce lipid hydroperoxides to non-toxic lipid alcohols.[1] This inactivation of GPX4 leads to an accumulation of lipid reactive oxygen species (ROS), initiating the ferroptosis cascade and ultimately resulting in cell death.[2]

Data Presentation

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various cancer cell lines, demonstrating its anti-proliferative activity.

| Cell Line | Cancer Type | IC50 (µM) |

| 786-O | Renal Cell Carcinoma | 0.004 |

| SJSA-1 | Osteosarcoma | 0.016 |

| A431 | Epidermoid Carcinoma | 2.9 |

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol outlines the steps to determine the effect of this compound on cell viability using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Materials:

-

Cells of interest

-

Complete cell culture medium

-

This compound

-

MTT solution (5 mg/mL in PBS)

-

MTT solvent (e.g., DMSO or 0.04 N HCl in isopropanol)

-

96-well plates

-

Spectrophotometer

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate overnight to allow for attachment.

-

Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the existing medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a no-treatment control.

-

Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

MTT Addition: Following incubation, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.[3]

-

Solubilization: Carefully remove the medium and add 100-150 µL of MTT solvent to each well to dissolve the formazan crystals.[4]

-

Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[4] Measure the absorbance at 570 nm using a spectrophotometer.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Lipid Peroxidation Assay (C11-BODIPY Staining)

This protocol describes the detection of lipid peroxidation using the fluorescent probe C11-BODIPY 581/591. This probe exhibits a fluorescence emission shift from red to green upon oxidation of its polyunsaturated butadienyl portion, allowing for ratiometric analysis.[5]

Materials:

-

Cells of interest

-

Complete cell culture medium

-

This compound

-

C11-BODIPY 581/591 (stock solution in DMSO)

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer or fluorescence microscope

Procedure:

-

Cell Seeding and Treatment: Seed cells in appropriate culture vessels (e.g., 6-well plates or chamber slides) and treat with this compound as described in the cell viability assay protocol.

-

Staining: After the treatment period, remove the medium and wash the cells with PBS. Incubate the cells with 1-10 µM C11-BODIPY 581/591 in serum-free medium for 30 minutes at 37°C.[2]

-

Washing: Wash the cells twice with PBS to remove unincorporated dye.[6]

-

Analysis:

-

Flow Cytometry: Harvest the cells, resuspend in PBS, and analyze using a flow cytometer. The oxidized probe is detected in the green channel (e.g., FITC channel, ~510 nm), and the reduced probe is detected in the red channel (e.g., Texas Red channel, ~590 nm).[7]

-

Fluorescence Microscopy: Observe the cells directly under a fluorescence microscope using appropriate filter sets for green and red fluorescence.

-

-

Data Analysis: Determine the ratio of green to red fluorescence intensity to quantify the level of lipid peroxidation. An increase in this ratio indicates a higher level of lipid peroxidation.

Cell Death Assay (Propidium Iodide Staining)

This protocol uses propidium iodide (PI), a fluorescent intercalating agent that is unable to cross the membrane of live cells, to identify and quantify dead cells.

Materials:

-

Cells of interest

-

Complete cell culture medium

-

This compound

-

Propidium Iodide (PI) staining solution

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed and treat cells with this compound as described previously.

-

Cell Harvesting: After treatment, collect both the adherent and floating cells. Centrifuge the cell suspension to obtain a cell pellet.

-

Washing: Wash the cell pellet twice with cold PBS.

-

Fixation (Optional but Recommended): Resuspend the cell pellet in cold 70% ethanol and incubate on ice for at least 30 minutes for fixation.

-

Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing PI and RNase A (to avoid staining of RNA).

-

Incubation: Incubate the cells in the dark for 15-30 minutes at room temperature.

-

Analysis: Analyze the stained cells by flow cytometry, detecting PI fluorescence in the appropriate channel (e.g., FL2 or FL3).

-

Data Analysis: Quantify the percentage of PI-positive (dead) cells in the total cell population.

Western Blot Analysis of GPX4

This protocol is for assessing the protein levels of GPX4 in response to treatment.

Materials:

-

Cells of interest

-

This compound

-

RIPA lysis buffer with protease inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against GPX4

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Lysis: After treatment with this compound, wash cells with cold PBS and lyse them using RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

Electrophoresis: Load equal amounts of protein onto an SDS-PAGE gel and separate the proteins by electrophoresis.

-

Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Antibody Incubation: Incubate the membrane with the primary anti-GPX4 antibody overnight at 4°C.

-

Washing: Wash the membrane three times with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again with TBST, then add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Visualizations

Caption: Experimental workflow for studying the effects of this compound in cell culture.

References

- 1. scbt.com [scbt.com]

- 2. Regulation of Ferroptotic Cancer Cell Death by GPX4 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. GPX4 Inhibition Enhances the Pro-Oxidant and ER Stress Effects of Tempol in Colon and Gastric Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Glutathione peroxidase 4 inhibition induces ferroptosis and mTOR pathway suppression in thyroid cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. eurekaselect.com [eurekaselect.com]

- 6. mdpi.com [mdpi.com]

- 7. Nrf2 inhibition reverses resistance to GPX4 inhibitor-induced ferroptosis in head and neck cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vivo Administration Guide for Gpx4-IN-2 in Mouse Models: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the in vivo administration of Gpx4-IN-2 in mouse models, focusing on its application in cancer research through the induction of ferroptosis. The protocols and data presented are compiled from publicly available information and are intended for research purposes only.

Introduction to this compound and Ferroptosis

This compound is a potent inhibitor of Glutathione Peroxidase 4 (GPX4), a key enzyme that protects cells from lipid peroxidation. By inhibiting GPX4, this compound induces a specific form of regulated cell death known as ferroptosis. This process is characterized by the iron-dependent accumulation of lethal lipid reactive oxygen species (ROS). The induction of ferroptosis has emerged as a promising therapeutic strategy, particularly for cancers that are resistant to traditional therapies.

The central mechanism of GPX4 in preventing ferroptosis involves the reduction of lipid hydroperoxides to non-toxic lipid alcohols, using glutathione (GSH) as a cofactor. Inhibition of GPX4 disrupts this protective mechanism, leading to uncontrolled lipid peroxidation and subsequent cell death.

This compound: Properties and Formulation

A thorough understanding of the physicochemical properties of this compound is crucial for its effective in vivo application.

| Property | Value |

| Molecular Formula | C30H40N2O |

| Molecular Weight | 444.65 g/mol |

| Appearance | Off-white to light yellow solid |

| Solubility | |

| In Vitro | DMSO: ≥ 37.5 mg/mL |

| In Vivo (Formulations) | See Protocol 1 for details |

Note: For in vivo applications, it is critical to use a well-tolerated vehicle that ensures the solubility and bioavailability of this compound.

Experimental Protocols

Protocol 1: Preparation of this compound for In Vivo Administration

This protocol outlines the preparation of this compound for intravenous (i.v.), oral (p.o.), or intraperitoneal (i.p.) administration in mice.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), sterile, cell culture grade

-

PEG300 (Polyethylene glycol 300)

-

Tween-80

-

Saline (0.9% NaCl), sterile

-

Corn oil, sterile

-

Sterile microcentrifuge tubes and syringes

Procedure for Intravenous (i.v.) Administration:

-

Prepare a stock solution of this compound in DMSO.

-

To prepare the final injection solution, the following vehicle composition is recommended: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.

-

First, add the required volume of the this compound stock solution to PEG300 and mix thoroughly.

-

Add Tween-80 and mix until the solution is clear.

-

Finally, add the saline and vortex to ensure a homogenous suspension.

Procedure for Oral (p.o.) or Intraperitoneal (i.p.) Administration:

-

Prepare a stock solution of this compound in DMSO.

-

A common vehicle for oral or intraperitoneal administration is a mixture of DMSO and corn oil.

-

Add the required volume of the this compound stock solution to corn oil to achieve the final desired concentration. A 10% DMSO in 90% corn oil formulation is often used.

-

Vortex thoroughly to ensure a uniform suspension before administration.